molecular formula C8H10BrNO2 B6335046 5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95% CAS No. 874496-31-8

5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%

Cat. No. B6335046
M. Wt: 232.07 g/mol
InChI Key: CUKUDVGMDUOWMG-UHFFFAOYSA-N
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Description

“5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There are various methods for the synthesis of pyrrole derivatives, such as the catalytic protodeboronation of pinacol boronic esters2. However, the specific synthesis process for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques, but the specific structure for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not provided in the available resources.



Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation2. However, the specific chemical reactions involving “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like density, boiling point, vapor pressure, etc. However, the specific physical and chemical properties for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” are not provided in the available resources3.


Safety And Hazards

Future Directions

The future directions for research on “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKUDVGMDUOWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736050
Record name Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate

CAS RN

874496-31-8
Record name Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-methyl-3-pyrrolecarboxylate (1.57 g, 10 mmol) in anhyd THF (30 mL) cooled to −78° C. was added NBS (1.9 g, 10 mmol). After stirring 1 h at −30° C., the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography, eluting with EtOAc-Hex (0:100 to 30:70), to yield ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate (2.0, 86%) as a white solid. 1H-NMR (CDCl3): δ 8.54 (1H, brs), 7.38 (1H, d), 4.27 (2H, q), 2.24 (3H, s), 1.33 (3H, t). To a solution of ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate (2.0 g, 8.6 mmol) in anhyd DMF (30 mL) at 0° C. was added portionwise NaH (60% in mineral oil, 705 mg, 17.6 mmol) under nitrogen. After 1 h at ambient temperature, the reaction mixture was charged with iodomethane (1.5 mL, 24 mmol) and then stirred at ambient temperature overnight. The reaction mixture was quenched by cautious addition of water and then extracted with DCM. The combined extracts were washed with water, dried over Na2SO4, concentrated under reduced pressure, and purified by column chromatography, eluting with EtOAc-Hex (0:100 to 20:80), to provide the title compound (1.64 g, 78%) as a white solid. 1H-NMR (CDCl3): δ 7.33 (1H, s), 4.25 (2H, q), 3.58 (3H, s), 2.24 (3H, s), 1.33 (3H, t).
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using ethyl 4-methyl-1H-pyrrole-3-carboxylate (4.50 g) and N-bromosuccinimide (5.2 g), a procedure as in Reference Example 40 was performed to give the title compound as a pale-yellow solid (yield 5.20 g, 76%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Yield
76%

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